molecular formula C6H11NO B14150320 cis-4,5-Dihydro-2,4,5-trimethyloxazole CAS No. 23236-41-1

cis-4,5-Dihydro-2,4,5-trimethyloxazole

Cat. No.: B14150320
CAS No.: 23236-41-1
M. Wt: 113.16 g/mol
InChI Key: AOCHNXXMYIQWEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

cis-4,5-Dihydro-2,4,5-trimethyloxazole: is an organic compound with the molecular formula C6H11NO It is a derivative of oxazole, characterized by the presence of three methyl groups and a cis configuration

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-4,5-Dihydro-2,4,5-trimethyloxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2,4,5-trimethyl-1,3-dioxolane with ammonia or primary amines under acidic conditions. The reaction is carried out at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions: cis-4,5-Dihydro-2,4,5-trimethyloxazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can convert it into different saturated or partially saturated compounds.

    Substitution: The methyl groups in the compound can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophiles like halogens or alkylating agents are employed under controlled conditions.

Major Products:

    Oxidation: Formation of oxazole derivatives.

    Reduction: Formation of saturated or partially saturated compounds.

    Substitution: Formation of substituted oxazole derivatives.

Scientific Research Applications

cis-4,5-Dihydro-2,4,5-trimethyloxazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of cis-4,5-Dihydro-2,4,5-trimethyloxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system in which it is used.

Comparison with Similar Compounds

    4,5-Dihydro-2,4,5-trimethyloxazole: A similar compound with a different configuration.

    2,4,5-Trimethyloxazole: Lacks the dihydro component but shares the trimethyl substitution pattern.

Uniqueness: cis-4,5-Dihydro-2,4,5-trimethyloxazole is unique due to its specific cis configuration, which imparts distinct chemical and physical properties. This configuration can influence its reactivity and interactions with other molecules, making it valuable for specific applications.

Properties

CAS No.

23236-41-1

Molecular Formula

C6H11NO

Molecular Weight

113.16 g/mol

IUPAC Name

2,4,5-trimethyl-4,5-dihydro-1,3-oxazole

InChI

InChI=1S/C6H11NO/c1-4-5(2)8-6(3)7-4/h4-5H,1-3H3

InChI Key

AOCHNXXMYIQWEH-UHFFFAOYSA-N

Canonical SMILES

CC1C(OC(=N1)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.